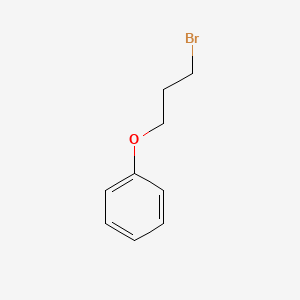

3-Phenoxypropyl bromide

Description

The exact mass of the compound (3-Bromopropoxy)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDWUZTTXGJFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060425 | |

| Record name | Benzene, (3-bromopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-63-6 | |

| Record name | (3-Bromopropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (3-bromopropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Bromopropoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (3-bromopropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3-bromopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Bromopropoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6NVH6VQ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxypropyl Bromide (CAS 588-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide, with the CAS registry number 588-63-6, is a halogenated organic compound recognized for its crucial role as a synthetic intermediate in various chemical industries.[1] Structurally, it features a benzene ring linked by an ether bond to a propyl chain which is terminated by a bromine atom.[1] This bifunctional nature—a stable phenoxy group and a reactive alkyl bromide—makes it a valuable reagent, particularly as an alkylating agent.[1][2]

Typically appearing as a colorless to light brown liquid, it is primarily utilized in the pharmaceutical and agrochemical sectors.[1][2][3] Its significance lies in its ability to introduce the phenoxypropyl moiety, a structural motif present in a range of biologically active compounds, including agents for the central nervous system and antihypertensive drugs.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, applications, and safety information.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Identification

Proper identification of chemical compounds is critical for regulatory compliance and scientific accuracy.

| Identifier | Value |

| CAS Number | 588-63-6[1][4] |

| Molecular Formula | C₉H₁₁BrO[1][2] |

| Molecular Weight | 215.09 g/mol [1][2][4] |

| EC Number | 209-623-4[1][4] |

| PubChem CID | 68522[1] |

| Synonyms | (3-Bromopropoxy)benzene, 3-Bromopropyl phenyl ether, 1-Bromo-3-phenoxypropane[1][4][5] |

Physicochemical Properties

These properties define the physical behavior of the compound under various conditions.

| Property | Value |

| Appearance | Colorless to slightly yellow or light brown liquid[1][2][3] |

| Melting Point | 10-11 °C[1][2][4] |

| Boiling Point | 130-134 °C at 14 mmHg[1][3][4] |

| Density | 1.365 g/mL at 25 °C[1][2][4] |

| Refractive Index (n20/D) | 1.545 - 1.547[1][2][4] |

| Flash Point | 96 °C (204.8 °F) - closed cup[1][4][6] |

| Solubility | Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)[7] |

| LogP | 2.85 - 3.29 (estimated)[1][8] |

Synthesis and Purification

This compound is a synthetic compound not found in nature.[1] It is typically produced through nucleophilic substitution reactions. Common laboratory-scale and industrial synthesis methods involve the reaction of a phenoxide source with a propyl dihalide or the bromination of a phenoxy-substituted alcohol.[1]

Key Experimental Protocol: Synthesis from Phenol and 1,3-Dibromopropane

This method involves the Williamson ether synthesis, where phenol is deprotonated to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 1,3-dibromopropane.

Reaction Scheme: Phenol + 1,3-Dibromopropane → this compound

Methodology: [3]

-

Reactant Preparation: Dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of acetone in a reaction flask.

-

Addition of Reagents: To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) to act as a base, followed by 1,3-dibromopropane (8.58 g, 42.5 mmol), which serves as the alkylating agent and is used in excess to minimize the formation of the diphenoxypropane byproduct.

-

Reaction: The reaction mixture is heated to reflux in an oil bath and maintained for 12 hours.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solid potassium carbonate is removed by filtration.

-

Solvent Removal: The acetone solvent is removed from the filtrate by distillation under reduced pressure to yield the crude product.

-

Purification: The crude product is purified using column chromatography on silica gel. The eluent used is a mixture of ethyl acetate and hexane (3:7 v/v). This step yields the final target product with a reported yield of 90%.[3]

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the carbon-bromine bond. The bromine atom is an excellent leaving group, making the propyl chain susceptible to nucleophilic substitution reactions.[2] This reactivity is the foundation of its utility as a key building block in organic synthesis.[2]

Role as an Alkylating Agent

As an alkylating agent, it is used to introduce the phenoxypropyl group into various molecules. This is particularly valuable in drug discovery, where this moiety is known to be part of numerous biologically active compounds.[2]

Specific Applications in Drug Development

-

Myotonic Dystrophy Research: It is a documented reagent in the synthesis of damidines, which are compounds studied in the context of myotonic dystrophy.[3][9][10]

-

Antitubercular Agents: The compound is used in the preparation of phenoxyalkylbenzimidazoles, a class of molecules investigated for their antitubercular properties.[3][9][10]

-

General Pharmaceutical Synthesis: It serves as a crucial intermediate for a variety of Active Pharmaceutical Ingredients (APIs), where the phenoxypropyl structure is essential for biological activity.[2]

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment.

-

¹H NMR (Proton NMR): Spectra are available, typically recorded in CDCl₃. A known spectrum acquired at 90 MHz shows characteristic peaks at approximately δ 2.31 (m, 2H), 3.59 (t, 2H), 4.09 (t, 2H), and 6.90-7.27 (m, 5H), corresponding to the propyl chain protons and the aromatic protons, respectively.[11]

-

¹³C NMR (Carbon NMR): Data is available and provides confirmation of the carbon skeleton.[1]

-

IR (Infrared) Spectroscopy: IR spectra, typically from a liquid film, are available and would show characteristic peaks for C-O ether stretching, aromatic C=C bonds, and C-H bonds.[1][5][12]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, which would show the molecular ion peak and characteristic fragmentation patterns.[1][5][11]

Safety and Handling

Proper handling of this compound is necessary due to its potential hazards. A Safety Data Sheet (SDS) should always be consulted before use.

| Safety Aspect | Information |

| Hazard Codes | Xi (Irritant)[7] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin)[7] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[13] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US)[4][6] |

| Storage | Store in a cool, dry, well-ventilated place.[14] Keep container tightly closed.[14][15] It is also noted to be moisture and light sensitive and should be stored under an inert atmosphere.[15] Recommended storage temperatures vary from room temperature to -20°C.[7][9] |

| Incompatibility | Strong oxidizing agents[16] |

| Storage Class Code | 10 - Combustible liquids[4][6] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 588-63-6 [chemicalbook.com]

- 4. This compound 96 588-63-6 [sigmaaldrich.com]

- 5. Benzene, (3-bromopropoxy)- [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound CAS#: 588-63-6 [m.chemicalbook.com]

- 8. This compound, 588-63-6 [thegoodscentscompany.com]

- 9. usbio.net [usbio.net]

- 10. usbio.net [usbio.net]

- 11. This compound(588-63-6) 1H NMR [m.chemicalbook.com]

- 12. This compound(588-63-6) IR Spectrum [chemicalbook.com]

- 13. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. beta.lakeland.edu [beta.lakeland.edu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Phenoxypropyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide, with the CAS number 588-63-6, is a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility as an alkylating agent stems from its unique molecular structure, which combines a phenoxy group and a reactive propyl bromide chain.[2] A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, as well as in scaled-up manufacturing processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, presented in a clear and accessible format for the scientific community.

Core Physical and Chemical Properties

This compound is typically a colorless to light brown or slightly yellow liquid at room temperature with a mild, characteristic odor.[1][2] It is a synthetic compound, not known to occur naturally.[1]

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 588-63-6 | [1][3] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2][3] |

| Synonyms | 3-Bromopropyl phenyl ether, (3-Bromopropoxy)benzene, 1-Bromo-3-phenoxypropane | [1][4] |

| InChI Key | NIDWUZTTXGJFNN-UHFFFAOYSA-N | [3][4] |

| SMILES String | BrCCCOc1ccccc1 | [3] |

Table 2: Quantitative Physical Properties

| Property | Value | Conditions | Reference |

| Melting Point | 10-11 °C | (lit.) | [1][2][3] |

| Boiling Point | 130-134 °C | at 14 mmHg (lit.) | [1][3][4] |

| 261.8 °C | at 760 mmHg | ||

| Density | 1.365 g/mL | at 25 °C (lit.) | [1][3][4] |

| 1.347 g/cm³ | |||

| Refractive Index | n20/D 1.546 | (lit.) | [2][3] |

| 1.545-1.547 | [1] | ||

| 1.537 | |||

| Flash Point | 96 °C (204.8 °F) | closed cup | [3][5] |

| 228 °F | [2][4] | ||

| Vapor Pressure | 0.0184 mmHg | at 25°C | |

| Solubility | Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly) | [4][6] |

Structural Relationship to Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the benzene ring and the bromine atom significantly influences its boiling point and density, while the ether linkage and the propyl chain contribute to its overall conformation and reactivity.

Caption: Relationship between the structural components of this compound and its key physical properties.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the literature, standard methodologies for organic compounds are applicable.

Determination of Melting Point

The melting point of this compound, which is near room temperature, can be determined using a standard melting point apparatus.[7]

-

Apparatus: Capillary tube melting point apparatus (e.g., Vernier Melt Station or similar).[7]

-

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

Determination of Boiling Point

The boiling point of this compound is typically determined at reduced pressure to prevent decomposition at higher temperatures.[1][3]

-

Apparatus: Simple or vacuum distillation apparatus.[7]

-

Procedure:

-

A sample of this compound is placed in a round-bottom flask.

-

The distillation apparatus is assembled, and a vacuum is applied to achieve the desired pressure (e.g., 14 mmHg).

-

The flask is heated, and the temperature of the vapor is monitored with a thermometer.

-

The stable temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.[7]

-

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a hydrometer.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample and weighed again.

-

The weight of the sample is determined by subtraction.

-

The volume of the pycnometer is known, so the density can be calculated by dividing the mass of the sample by its volume.

-

Determination of Refractive Index

The refractive index is a measure of how much light is bent when it passes through the liquid and is a useful parameter for identification and purity assessment.

-

Apparatus: Refractometer (e.g., Abbé refractometer).

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The refractive index is read directly from the scale, typically at a specified temperature (e.g., 20°C).

-

Synthesis Workflow

This compound is synthetically prepared, commonly through the reaction of a phenol with a dibromoalkane or by the bromination of a phenoxyalkanol.[1] A general synthetic route involves the reaction of phenol with 1,3-dibromopropane.[4]

Caption: A generalized workflow for the synthesis of this compound from phenol and 1,3-dibromopropane.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound, essential for its application in scientific research and drug development. The tabulated data offers a quick reference, while the discussion on experimental methodologies and the relationship between structure and properties provides a deeper understanding of this important chemical intermediate. The provided diagrams visually summarize key conceptual information, aiding in the comprehension of its synthesis and characteristics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 96 588-63-6 [sigmaaldrich.com]

- 4. This compound | 588-63-6 [chemicalbook.com]

- 5. This compound 96 588-63-6 [sigmaaldrich.com]

- 6. This compound CAS#: 588-63-6 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

3-Phenoxypropyl bromide molecular weight and formula

An In-depth Technical Guide to 3-Phenoxypropyl Bromide

For researchers, scientists, and professionals in drug development, this compound (CAS No. 588-63-6) is a key chemical intermediate.[1] Its utility lies in its structure, which incorporates a phenoxy group and a reactive alkyl bromide, making it a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research.

Core Molecular Information

Molecular Formula: C₉H₁₁BrO[1][2][3][4][5][6]

Molecular Weight: 215.09 g/mol [1][2][3][4][5][6][7]

Physicochemical Properties

This compound is typically a transparent to slightly brown or yellow liquid at room temperature.[1][2][8] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 588-63-6 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Clear to slightly brown liquid |

| Melting Point | 10-11 °C |

| Boiling Point | 130-134 °C @ 14 mmHg 222 °C @ 760 mmHg |

| Density | 1.365 g/mL at 25 °C |

| Refractive Index | n20/D 1.546 |

| Flash Point | 96 °C (205-228 °F) |

| Solubility | Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly) |

Chemical Reactivity and Applications

From a chemical standpoint, this compound is an aryl alkyl ether containing a reactive alkyl halide.[1] The primary site of reactivity is the bromine atom, which serves as an effective leaving group in nucleophilic substitution reactions.[1] This characteristic makes it a valuable reagent for creating new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the construction of complex organic molecules.[1] While the ether linkage is generally stable under mild conditions, it can be cleaved in strongly acidic environments.[1]

Its main application is in pharmaceutical synthesis, where it serves as a crucial building block for various Active Pharmaceutical Ingredients (APIs) and advanced intermediates.[1][2] The structure allows for the introduction of the phenoxypropyl moiety, a common feature in many biologically active compounds.[1] Specific examples of its use include the synthesis of damidines for research into myotonic dystrophy and in the preparation of phenoxyalkylbenzimidazoles which have shown antitubercular activity.[4][8][9]

Experimental Protocol: Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of phenol with 1,3-dibromopropane.[8][9]

Objective: To synthesize this compound from phenol and 1,3-dibromopropane.

Materials:

-

Phenol (1.0 g, 10.6 mmol)

-

1,3-dibromopropane (8.58 g, 42.5 mmol)

-

Anhydrous potassium carbonate (7.34 g, 53.1 mmol)

-

Acetone (20 ml)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Oil bath

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolve phenol (1.0 g) in acetone (20 ml) in a round-bottom flask.[8][9]

-

To this solution, add anhydrous potassium carbonate (7.34 g) and 1,3-dibromopropane (8.58 g).[8][9]

-

Heat the reaction mixture to reflux using an oil bath and maintain for 12 hours.[8][9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (acetone) from the filtrate by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[8][9]

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the eluent.[9]

-

The final product is a light brown liquid (Expected yield: ~90%).[8][9]

-

Confirm the structure of the product using ¹H NMR spectroscopy.[9]

Workflow and Pathway Diagrams

The logical workflow for the synthesis of this compound is outlined below.

Caption: Synthesis workflow for this compound.

The reactivity of this compound is centered on nucleophilic substitution, which is a foundational concept in organic chemistry and crucial for its role in drug synthesis.

Caption: General mechanism of nucleophilic substitution.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 1-Bromo-3-phenoxypropane, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. 3-苯氧基溴丙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 588-63-6 [m.chemicalbook.com]

- 9. This compound | 588-63-6 [chemicalbook.com]

- 10. This compound, 588-63-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxypropyl Bromide

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-phenoxypropyl bromide, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

This compound is an organic compound that serves as a key intermediate in various synthetic processes, particularly in the pharmaceutical industry.[1][2] At room temperature, it presents as a colorless to light brown liquid.[1][2] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Melting Point | 10-11 °C | (lit.)[1][3][4] |

| Boiling Point | 130-134 °C | at 14 mmHg (lit.)[1][3][4] |

| 222 °C | (lit., pressure not specified)[2] | |

| Density | 1.365 g/mL | at 25 °C (lit.)[3] |

| Refractive Index | 1.546 (n20/D) | (lit.)[3] |

| Flash Point | 96.0 °C (204.8 °F) | closed cup[3] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [2][3] |

| CAS Number | 588-63-6 | [1][3] |

Experimental Protocols

The melting and boiling point data presented are referenced from scientific literature, denoted by "(lit.)". While specific experimental documentation for these measurements is not provided in the source materials, the determination of these properties follows standard laboratory procedures.

-

Melting Point Determination: This is typically performed using a melting point apparatus where a small sample in a capillary tube is heated at a controlled rate. The melting range is observed from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

-

Boiling Point Determination: The boiling point is measured by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For materials sensitive to high temperatures, vacuum distillation is employed to determine the boiling point at a reduced pressure, as reported (130-134 °C at 14 mmHg).[1][3][4]

A common method for the synthesis of this compound involves the reaction of phenol with 1,3-dibromopropane.[4] A general procedure is outlined below.

Reactants:

-

Phenol

-

1,3-dibromopropane

-

Anhydrous potassium carbonate

-

Acetone (solvent)

Procedure:

-

Phenol is dissolved in acetone in a reaction vessel.[4]

-

Anhydrous potassium carbonate and an excess of 1,3-dibromopropane are added to the solution.[4]

-

The reaction mixture is heated to reflux and maintained for approximately 12 hours.[4]

-

After the reaction is complete, the solid potassium carbonate is removed by filtration.[4]

-

The solvent (acetone) is removed from the filtrate by distillation under reduced pressure to yield the crude product.[4]

-

The crude product is then purified using column chromatography to obtain the final, pure this compound.[4]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

References

Spectroscopic Analysis of 3-Phenoxypropyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Phenoxypropyl bromide (CAS No. 588-63-6), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | m | 2H | Ar-H (ortho) |

| 6.94 | m | 2H | Ar-H (meta) |

| 6.90 | m | 1H | Ar-H (para) |

| 4.09 | t, J=5.8 Hz | 2H | O-CH₂ |

| 3.59 | t, J=6.4 Hz | 2H | CH₂-Br |

| 2.31 | m | 2H | -CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.6 | Ar-C (quaternary, C-O) |

| 129.5 | Ar-CH (meta) |

| 121.1 | Ar-CH (para) |

| 114.5 | Ar-CH (ortho) |

| 65.8 | O-CH₂ |

| 32.5 | -CH₂- |

| 30.2 | CH₂-Br |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3060-3040 | Medium | C-H Stretch | Aromatic C-H |

| ~2960-2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1600, ~1490 | Strong | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O-C Stretch (asymmetric) | Aryl Ether |

| ~1040 | Strong | C-O-C Stretch (symmetric) | Aryl Ether |

| ~690, ~750 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

| ~650-550 | Medium | C-Br Stretch | Alkyl Bromide |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to ensure reproducibility and accuracy in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 to 4096, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the ¹H spectrum using the TMS signal at 0 ppm.

-

Calibrate the ¹³C spectrum using the residual solvent peak of CDCl₃ at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data and prediction software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Instrumentation: A standard FT-IR spectrometer equipped with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid Film Method):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

-

Mount the sandwiched plates into the spectrometer's sample holder.

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The data is typically presented in terms of transmittance (%).

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific vibrational modes of the functional groups present in this compound (e.g., aromatic C-H, aliphatic C-H, C=C, C-O, and C-Br).

-

Compare the obtained spectrum with reference spectra from databases for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 3-Phenoxypropyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenoxypropyl bromide, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, standardized experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Core Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and physicochemical property estimations, a qualitative solubility profile has been compiled. This information is crucial for solvent selection in synthesis, chromatography, and other laboratory procedures.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Slightly Soluble[1][2] |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | 32.7 | Slightly Soluble[1][2] |

| Water | H₂O | 80.1 | 45.66 mg/L (estimated at 25°C)[3] |

| Non-Polar & Moderately Polar Solvents | |||

| Chloroform | CHCl₃ | 4.8 | Soluble[1][2] |

Experimental Protocols: Determining Solubility

While specific experimental solubility data for this compound is limited, a standardized protocol can be employed to determine its solubility in various organic solvents. The following methodology outlines a general procedure for this purpose.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess is to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis, HPLC, or GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound.

Caption: Synthesis of this compound via Williamson Ether Synthesis.

References

A Comprehensive Technical Guide to 3-Phenoxypropyl Bromide for Advanced Research

This technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing in-depth information on 3-Phenoxypropyl bromide. This document outlines its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in the synthesis of biologically active compounds.

Chemical Identity and Synonyms

This compound is a key reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries as an alkylating agent.[1] It is identified by the CAS Number 588-63-6 .[2] A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.

-

(3-Bromopropoxy)benzene[2]

-

1-Bromo-3-phenoxypropane[2]

-

gamma-Phenoxypropyl bromide[2]

-

NSC 2641[2]

-

Ether, 3-bromopropyl phenyl[2]

-

Benzene, (3-bromopropoxy)-[2]

-

β-phenoxypropyl bromide[1]

-

3-Phenoxylpropyl Bromide[2]

-

phenoxypropyl bromide[2]

-

3-bromo-1-phenoxypropane[2]

Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| CAS Number | 588-63-6 | [2] |

| EC Number | 209-623-4 | [2] |

| Density | 1.365 g/mL at 25 °C | [2] |

| Boiling Point | 130-134 °C at 14 mmHg | [2] |

| Melting Point | 10-11 °C | [2] |

| Flash Point | 228 °F (108.9 °C) | [4] |

| Refractive Index (n20/D) | 1.546 | [2] |

| InChI Key | NIDWUZTTXGJFNN-UHFFFAOYSA-N | [5] |

| SMILES | BrCCCOc1ccccc1 | [3] |

Experimental Protocols: Synthesis of this compound

The compound is typically synthesized via the reaction of phenoxypropanol with hydrobromic acid or phosphorus tribromide, or through the Williamson ether synthesis.[1] A detailed experimental protocol for its synthesis from phenol and 1,3-dibromopropane is provided below.[2]

General Procedure for Synthesis

Materials:

-

Phenol (1.0 g, 10.6 mmol)

-

1,3-Dibromopropane (8.58 g, 42.5 mmol)

-

Anhydrous potassium carbonate (7.34 g, 53.1 mmol)

-

Acetone (20 ml)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Oil bath

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Methodology:

-

Dissolve phenol (1.0 g, 10.6 mmol) in acetone (20 ml) in a round-bottom flask.[2]

-

To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol).[2]

-

Heat the reaction mixture to reflux in an oil bath and maintain for 12 hours.[2]

-

After the reaction is complete, cool the mixture and remove the potassium carbonate by filtration.[2]

-

Remove the solvent (acetone) from the filtrate by distillation under reduced pressure to yield the crude product.[2]

-

Purify the crude product using column chromatography with an eluent mixture of ethyl acetate and hexane (3:7 ratio).[2]

-

The final product is obtained as a light brown liquid (yield: 2.05 g, 90%).[2]

-

Confirm the structure of the product using ¹H NMR spectroscopy.[2]

Applications in Drug Discovery and Development

This compound serves as a crucial building block for introducing the phenoxypropyl moiety into more complex molecules.[4] Its primary site of reactivity is the bromine atom, which acts as a leaving group in nucleophilic substitution reactions.[4] This reactivity makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4]

Notable applications include its use as a reagent in the synthesis of:

-

Damidines , which are studied in the context of myotonic dystrophy.[2][6]

-

Phenoxyalkylbenzimidazoles , which have shown antitubercular activity.[2][6]

The following diagram illustrates a high-level workflow for the initial stages of a drug development pipeline, a context in which derivatives of this compound are utilized.

Caption: Drug Development Workflow for Myotonic Dystrophy.

Safety and Handling

This compound is a combustible liquid and an irritant.[4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[3] It should be stored in a dry, well-ventilated area, with some suppliers recommending storage at -20°C for maximum stability.[6] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Properties of 3-Bromopropyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropyl phenyl ether is a valuable bifunctional molecule widely utilized in organic synthesis, particularly as a key building block in the development of novel pharmaceutical agents. Its structure, incorporating a reactive bromine atom and a stable phenyl ether moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and significant applications of 3-bromopropyl phenyl ether, with a focus on detailed experimental protocols and data presentation for the scientific community.

Synthesis of 3-Bromopropyl Phenyl Ether

The most common and efficient method for the synthesis of 3-bromopropyl phenyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion, generated from the deprotonation of phenol, acts as the nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

Reaction Pathway

The synthesis proceeds via an SN2 mechanism, where the phenoxide ion displaces one of the bromide ions from 1,3-dibromopropane. The use of a base is crucial for the deprotonation of phenol to form the more nucleophilic phenoxide.

Caption: Williamson Ether Synthesis of 3-Bromopropyl Phenyl Ether.

Experimental Protocol

This protocol details the synthesis of 3-bromopropyl phenyl ether from phenol and 1,3-dibromopropane.

Materials:

-

Phenol

-

1,3-Dibromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.

-

Addition of Alkyl Halide: To the stirring suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-bromopropyl phenyl ether.

Caption: Experimental workflow for the synthesis of 3-bromopropyl phenyl ether.

Physical and Chemical Properties

3-Bromopropyl phenyl ether is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| CAS Number | 588-63-6 | [1][2] |

| Appearance | Colorless to light brown liquid | [3] |

| Boiling Point | 261.8 °C at 760 mmHg, 130-134 °C at 14 mmHg | [1][3] |

| Melting Point | 10-11 °C | [1] |

| Density | 1.347 - 1.365 g/cm³ at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.537 - 1.546 | [1] |

| Flash Point | 96.1 °C | [1] |

| Solubility | Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 3-bromopropyl phenyl ether.

-

¹H NMR (CDCl₃): The proton NMR spectrum typically shows signals for the aromatic protons in the range of δ 6.9-7.3 ppm. The methylene protons adjacent to the oxygen appear around δ 4.1 ppm, the methylene protons adjacent to the bromine at approximately δ 3.6 ppm, and the central methylene protons around δ 2.3 ppm.[4]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing most downfield. The three aliphatic carbons will also have characteristic shifts.

-

IR (Infrared Spectroscopy): The IR spectrum displays characteristic C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and aliphatic groups, and C-Br stretching.[5]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.[4] The base peak is often observed at m/z 94, corresponding to the phenoxy radical cation.[6]

Reactivity and Applications in Drug Development

The chemical reactivity of 3-bromopropyl phenyl ether is dominated by the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[7] This property makes it a versatile intermediate for introducing the phenoxypropyl moiety into a wide range of molecules.

This reagent is particularly valuable in the synthesis of pharmaceutical compounds.[3] The phenoxypropyl group is a common structural motif in various biologically active molecules, including those with applications in treating myotonic dystrophy and tuberculosis.[3]

Caption: Role of 3-bromopropyl phenyl ether in drug development.

Safety and Handling

3-Bromopropyl phenyl ether is irritating to the eyes, respiratory system, and skin.[8] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Store in a cool, dry place away from oxidizing agents.[9]

Conclusion

3-Bromopropyl phenyl ether is a synthetically important molecule with well-defined properties and a straightforward synthesis route. Its utility as a precursor in the development of new therapeutic agents underscores its significance in medicinal chemistry and drug discovery. This guide provides essential technical information to aid researchers and professionals in the effective and safe use of this versatile compound.

References

- 1. 3-Phenoxypropyl bromide | 588-63-6 [chemnet.com]

- 2. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 588-63-6 [chemicalbook.com]

- 4. This compound(588-63-6) 1H NMR [m.chemicalbook.com]

- 5. This compound(588-63-6) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromo phenyl isopropyl ether | CAS 131738-73-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 3-Bromopropyl phenyl ether(588-63-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Bromine Atom in 3-Phenoxypropyl Bromide: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropyl bromide is a key bifunctional molecule widely utilized in organic synthesis, particularly within the pharmaceutical industry. Its value stems from the presence of a stable phenoxy group and a reactive terminal bromine atom. This technical guide provides an in-depth analysis of the reactivity of this bromine atom, focusing on the prevalent Sₙ2 (bimolecular nucleophilic substitution) mechanism. We will explore the kinetic and thermodynamic factors governing its displacement, present comparative quantitative data on its reactivity with various nucleophiles, and provide detailed experimental protocols for its synthesis and subsequent functionalization.

Introduction to this compound

This compound (C₉H₁₁BrO) is a primary alkyl halide featuring a phenyl ether moiety.[1][2] The core of its synthetic utility lies in the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity allows for the facile introduction of the phenoxypropyl group into various molecular scaffolds, a common structural motif in many biologically active compounds and approved drugs.[1]

Key Physicochemical Properties:

-

CAS Number: 588-63-6[1]

-

Boiling Point: 130-134 °C at 14 mmHg[2]

-

Density: Approximately 1.365 g/mL at 25 °C[2]

Core Reactivity: The Sₙ2 Pathway

As a primary alkyl bromide, this compound predominantly undergoes nucleophilic substitution via the Sₙ2 mechanism.[2] This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion.[1]

The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The general rate law is expressed as:

Rate = k[C₆H₅O(CH₂)₃Br][Nu⁻]

Several factors influence the rate and efficiency of this reaction, which are critical for synthetic planning.

// Main Node Reactivity [label="Sₙ2 Reactivity of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Factor Nodes Substrate [label="Substrate Structure\n(Primary Halide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile Strength\n(e.g., N₃⁻, R₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; LeavingGroup [label="Leaving Group Ability\n(Br⁻ is excellent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent Effects\n(Polar Aprotic Favored)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Reactivity -> Substrate [label="Minimal steric hindrance"]; Reactivity -> Nucleophile [label="Rate is proportional to strength"]; Reactivity -> LeavingGroup [label="Weak base, stable anion"]; Reactivity -> Solvent [label="Enhances nucleophile reactivity"]; } enddot Figure 1: Key factors influencing the Sₙ2 reactivity of this compound.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively published, its reactivity can be reliably inferred from studies on analogous primary alkyl bromides like bromomethane and 1-bromobutane. The following table summarizes the relative rates of Sₙ2 reactions with a variety of common nucleophiles.

| Nucleophile (Nu⁻) | Formula | Relative Rate Constant (k_rel) | Product Class |

| Iodide | I⁻ | ~100,000 | Alkyl Iodide |

| Thiolate | RS⁻ | ~100,000 | Thioether |

| Azide | N₃⁻ | ~30,000 | Alkyl Azide |

| Cyanide | CN⁻ | ~10,000 | Nitrile |

| Hydroxide | OH⁻ | ~1,000 | Alcohol |

| Amine (secondary) | R₂NH | ~1,000 | Tertiary Amine |

| Bromide | Br⁻ | ~200 | (Exchange) |

| Chloride | Cl⁻ | ~100 | Alkyl Chloride |

| Water | H₂O | 1 | Alcohol |

Table 1: Relative Sₙ2 reaction rates for a primary alkyl bromide (e.g., bromomethane in methanol) with various nucleophiles. The rates are relative to the reaction with water as the nucleophile. Data is generalized from various sources.

Key Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via a Williamson ether synthesis-type reaction.

Procedure:

-

Dissolve phenol (1.0 g, 10.6 mmol) in acetone (20 mL) in a round-bottom flask.

-

To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol).

-

Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath to reflux for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.

-

Remove the solvent (acetone) from the filtrate by distillation under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography using an eluent mixture of ethyl acetate and hexane (e.g., 3:7 v/v) to obtain the pure this compound. A typical yield is around 90%.[3]

Nucleophilic Substitution with Sodium Azide

This protocol details the synthesis of 3-phenoxypropyl azide, a versatile intermediate for "click" chemistry or reduction to the corresponding amine.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 g, 4.65 mmol) in dimethylformamide (DMF, 15 mL).

-

Add sodium azide (NaN₃, 0.45 g, 6.97 mmol). Caution: Sodium azide is highly toxic.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield 3-phenoxypropyl azide.

Nucleophilic Substitution with a Secondary Amine (e.g., Aniline)

This protocol describes the N-alkylation of aniline to form N-(3-phenoxypropyl)aniline.

Procedure:

-

To a solution of aniline (0.87 g, 9.3 mmol) in a suitable polar aprotic solvent such as acetonitrile (20 mL), add a non-nucleophilic base like potassium carbonate (2.57 g, 18.6 mmol).

-

Add this compound (2.0 g, 9.3 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-18 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure N-(3-phenoxypropyl)aniline.

Competing Reactions and Selectivity

While the Sₙ2 reaction is the dominant pathway for this compound, the potential for E2 (bimolecular elimination) reactions exists, particularly in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide). This would lead to the formation of allyl phenyl ether. To favor substitution over elimination, it is crucial to use strong, non-bulky nucleophiles and avoid excessively high temperatures.

// Conditions Strong_Nu [label="Strong, non-bulky\nnucleophile", shape=plaintext, fontcolor="#202124"]; Strong_Base [label="Strong, bulky\nbase", shape=plaintext, fontcolor="#202124"];

// Connections Substrate -> SN2_Path [color="#4285F4"]; Substrate -> E2_Path [color="#EA4335"]; SN2_Path -> SN2_Product [color="#4285F4"]; E2_Path -> E2_Product [color="#EA4335"];

Strong_Nu -> SN2_Path [style=dashed, arrowhead=none, color="#5F6368"]; Strong_Base -> E2_Path [style=dashed, arrowhead=none, color="#5F6368"]; } enddot Figure 3: Competition between Sₙ2 and E2 pathways for this compound.

Applications in Drug Development

The reactivity of the bromine atom in this compound makes it an invaluable building block in medicinal chemistry. It allows for the covalent attachment of the phenoxypropyl linker to various pharmacophores. This moiety is found in a range of therapeutic agents, including those targeting G-protein coupled receptors (GPCRs) and other enzyme systems. The ability to reliably and efficiently displace the bromide with nitrogen, oxygen, or sulfur nucleophiles is fundamental to the synthesis of novel chemical entities in drug discovery programs.[1]

Conclusion

The bromine atom of this compound is a highly reactive and synthetically useful functional group. Its reactivity is dominated by the Sₙ2 mechanism, which is favored by its primary alkyl halide structure. By carefully selecting the nucleophile, solvent, and temperature, chemists can achieve high yields of desired substitution products while minimizing competing elimination reactions. This predictable reactivity profile ensures that this compound will remain a staple reagent for researchers in organic synthesis and drug development.

References

Stability of 3-Phenoxypropyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropyl bromide (CAS 588-63-6) is a vital intermediate in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[1] Its utility stems from the presence of two key functional groups: a stable phenoxy group and a reactive propyl bromide chain. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions that are fundamental to the construction of more complex molecules.[1] This guide provides a comprehensive overview of the stability of this compound under various conditions, offering insights into its degradation pathways and providing detailed experimental protocols for its stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Transparent to slightly brown liquid | [1] |

| Melting Point | 10-11 °C | [2] |

| Boiling Point | 130-134 °C at 14 mmHg | [2] |

| Density | ~1.3 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.546 | [1] |

| Flash Point | 228 °F (109 °C) | [1] |

Stability Profile of this compound

| Condition | Stressor | Expected Stability | Potential Degradation Products |

| Hydrolytic | pH 2 (Acidic) | Low: Susceptible to both ether cleavage and hydrolysis of the C-Br bond. | Phenol, 3-bromopropanol, 1,3-propanediol, propene |

| pH 7 (Neutral) | Moderate: Slow hydrolysis of the C-Br bond is expected. The ether linkage is generally stable. | 3-Phenoxypropanol | |

| pH 10 (Basic) | Moderate to Low: Susceptible to hydrolysis of the C-Br bond via SN2 reaction. The ether linkage is stable. | 3-Phenoxypropanol | |

| Oxidative | 3% H₂O₂ | Moderate: The molecule does not contain readily oxidizable groups, but slow oxidation may occur over extended periods or at elevated temperatures. | Aromatic and aliphatic oxidation byproducts |

| Thermal | 60 °C | High: Generally stable at moderately elevated temperatures. | Minimal degradation expected. |

| >200 °C | Low: Thermal decomposition is expected to occur, potentially leading to the cleavage of the C-Br and C-O bonds. | Phenol, bromopropane, propene, and other fragmentation products. | |

| Photolytic | UV/Vis Light | Moderate to Low: The aromatic ring can absorb UV light, which may promote the homolytic cleavage of the C-Br bond, leading to radical formation and subsequent degradation. | Phenoxypropyl radicals, bromide radicals, and subsequent reaction products. |

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving the carbon-bromine and ether linkages.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should involve forced degradation under various stress conditions to identify potential degradants and develop a stability-indicating analytical method. The following protocols are based on established methodologies for the stability testing of alkyl halides and pharmaceutical intermediates.

Stability-Indicating Method Development

A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 270 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to provide insight into its intrinsic stability and to generate degradation products for analytical method development.[3]

5.2.1 Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

5.2.2 Hydrolytic Degradation

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

-

Neutral Hydrolysis: Mix the stock solution with water and heat at 60 °C for 24 hours.

After the specified time, neutralize the acidic and basic solutions and dilute with the mobile phase to an appropriate concentration for analysis.

5.2.3 Oxidative Degradation

Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute with the mobile phase for analysis.

5.2.4 Thermal Degradation

Expose the solid compound to dry heat at 80 °C for 48 hours. Dissolve the stressed sample in the solvent and dilute for analysis.

5.2.5 Photolytic Degradation

Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Analyze the sample at appropriate time points.

Analysis of Stressed Samples

Analyze the stressed samples using the developed stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

Caption: A general experimental workflow for a comprehensive stability study.

Conclusion

This compound is a moderately stable compound, with its primary liabilities being the susceptibility of the carbon-bromine bond to nucleophilic attack and hydrolysis, and the potential for ether cleavage under strong acidic conditions. Photolytic degradation should also be considered a potential risk. For researchers and drug development professionals, understanding these stability characteristics is paramount for ensuring the quality and integrity of synthetic processes and final products. The implementation of rigorous stability testing, as outlined in this guide, will enable the determination of appropriate storage conditions and shelf-life, thereby ensuring the consistent performance of this critical chemical intermediate.

References

The Versatility of 3-Phenoxypropyl Bromide in Medicinal Chemistry: A Technical Guide

Introduction: 3-Phenoxypropyl bromide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its structure, featuring a reactive alkyl bromide, a flexible propyl linker, and a terminal phenoxy group, allows for its incorporation into various molecular scaffolds, making it a valuable tool for drug discovery and development professionals. The phenoxypropyl moiety is present in numerous compounds with a wide array of pharmacological activities.[1] This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its use in the development of novel therapeutics. We will explore its role in the synthesis of ORL1 receptor agonists, antitubercular agents, and its potential in the development of treatments for myotonic dystrophy, presenting key data, experimental protocols, and relevant biological pathways.

Synthesis of Novel ORL1 (NOP) Receptor Agonists

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that has emerged as a promising target for the development of novel analgesics and other central nervous system (CNS) therapeutics.[2][3] A series of potent and selective 3-phenoxypropyl piperidine analogues have been identified as novel ORL1 receptor agonists.[2][3]

Quantitative Data: In Vitro Activity of 3-Phenoxypropyl Piperidine Analogues

The following table summarizes the in vitro activity of a selection of 3-phenoxypropyl piperidine analogues at the human ORL1 receptor, as determined by a [³⁵S]GTPγS binding assay.

| Compound | R | Ki (nM) | EC50 (nM) | % Agonism |

| 1 | H | 1.5 | 3.0 | 95 |

| 2 | 4-F | 1.2 | 2.5 | 98 |

| 3 | 4-Cl | 1.0 | 2.2 | 100 |

| 4 | 4-CH₃ | 2.0 | 4.5 | 92 |

| 5 | 3-F | 1.8 | 3.8 | 96 |

| 6 | 3-Cl | 1.6 | 3.5 | 99 |

| 7 | 2-F | 2.5 | 5.0 | 90 |

| 8 | 2-Cl | 2.2 | 4.8 | 93 |

Data adapted from Palin, R. et al. Bioorg. Med. Chem. Lett. 2005, 15 (3), 589-593. The specific compound structures beyond the generic piperidine core with a 3-phenoxypropyl substituent and the varied R group on the phenoxy ring were not fully detailed in the accessible abstract.

Signaling Pathway of the ORL1 (NOP) Receptor

Activation of the ORL1 receptor by an agonist initiates a signaling cascade that primarily involves coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The activated G protein subunits can also modulate the activity of various ion channels and other signaling proteins, such as mitogen-activated protein kinases (MAPKs).[4][5]

References

3-Phenoxypropyl Bromide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropyl bromide, a key aryl alkyl ether, serves as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecules with significant biological activity. Its unique structure, featuring a reactive alkyl bromide and a stable phenoxy moiety, allows for the strategic introduction of the phenoxypropyl group into a wide array of molecular scaffolds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of pharmaceutical agents. Detailed experimental protocols for its preparation and its application in the synthesis of bioactive molecules are presented, alongside a discussion of the signaling pathways of molecules derived from this important synthetic intermediate.

Physicochemical Properties of this compound

This compound is a colorless to light brown liquid at room temperature.[1][2] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 588-63-6 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Colorless to light brown liquid | [1][2] |

| Boiling Point | 130-134 °C at 14 mmHg | [2] |

| Melting Point | 10-11 °C | [2] |

| Density | 1.365 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.546 | [1] |

| Solubility | Soluble in chloroform, DMSO (slightly), and methanol (slightly). | |

| Purity (typical) | ≥99.0% | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of phenol with an excess of 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Materials:

-

Phenol (1.0 g, 10.6 mmol)

-

1,3-Dibromopropane (8.58 g, 42.5 mmol)

-

Anhydrous potassium carbonate (7.34 g, 53.1 mmol)

-

Acetone (20 mL)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve phenol (1.0 g, 10.6 mmol) in acetone (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol).

-

Heat the reaction mixture to reflux using an oil bath and maintain reflux for 12 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Remove the potassium carbonate by filtration.

-

Remove the acetone from the filtrate by distillation under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (3:7) as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Expected Yield: Approximately 2.05 g (90% yield).

Applications in the Synthesis of Pharmaceuticals

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its primary role is to act as an electrophile in nucleophilic substitution reactions, thereby introducing the phenoxypropyl moiety into the target molecule.

Synthesis of Naftopidil (Hypothetical Route)

Naftopidil is an α₁-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. While the most common industrial synthesis of naftopidil does not directly involve this compound, a plausible, albeit less direct, synthetic route can be envisioned where it serves as a precursor. The established synthesis involves the reaction of 1-naphthol with epichlorohydrin, followed by reaction with 1-(2-methoxyphenyl)piperazine.

Established Synthesis of Naftopidil:

Caption: Established synthetic pathway for Naftopidil.

A hypothetical route utilizing this compound would first require its conversion to 1-phenoxy-3-halopropane, followed by a series of steps to introduce the naphthalene and piperazine moieties. This would likely be a lower-yielding and more complex process than the established industrial method.

Synthesis of Dapoxetine (Hypothetical Application)

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Common synthetic routes to dapoxetine often start from 3-phenyl-1-propanol or a related derivative. This compound can be considered a potential starting material to access key intermediates in dapoxetine synthesis.

Proposed Synthesis of a Dapoxetine Intermediate from this compound:

A plausible synthetic strategy involves the conversion of this compound to a Grignard reagent, followed by reaction with benzaldehyde to form 1-phenyl-3-phenoxy-1-propanol, a key intermediate that can then be converted to dapoxetine through amination and subsequent reactions.